molecular formula C22H22BrN5OS B2704703 N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide CAS No. 1029733-56-9

N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide

Cat. No.: B2704703
CAS No.: 1029733-56-9
M. Wt: 484.42
InChI Key: OVTNSJCGNMFYTI-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22BrN5OS and its molecular weight is 484.42. The purity is usually 95%.
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Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Applications

Researchers have synthesized derivatives of phenylpiperazine and evaluated them for their potential antioxidant, analgesic, and anti-inflammatory activities. One study synthesized a new compound by reacting phenylpiperazine with chloro-N-(pyrazin-2-yl)acetamide, which exhibited notable DPPH radical scavenging activity, alongside analgesic and anti-inflammatory effects, demonstrating its potential in therapeutic applications related to oxidative stress and inflammation (Nayak et al., 2014).

Antimicrobial Activities

The synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety has been reported for their potent antimicrobial properties. This work showcases the versatility of incorporating the pyrazine moiety into heterocyclic compounds, aiming to develop new antimicrobial agents through structural modification of the core chemical structure (Darwish et al., 2014).

Neuroprotective Effects

Derivatives of the compound bearing phenylpiperazine moiety have been synthesized and evaluated for their neuroprotective effects. Notably, one study focused on pyrano[3,2-c]chromene derivatives which were assessed against acetylcholinesterase and butylcholinestrase. Among these, a specific derivative showed high acetylcholinestrase inhibitory activity and moderate butylcholinestrase inhibitory activity, in addition to demonstrating significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells (Sameem et al., 2017).

Antioxidant Activity of Coordination Complexes

Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and analyzed for their antioxidant activity. These complexes exhibit significant antioxidant properties, as determined by various assays, highlighting the potential of these derivatives in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Properties

IUPAC Name

N-(2-bromophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN5OS/c23-18-8-4-5-9-19(18)26-20(29)16-30-22-21(24-10-11-25-22)28-14-12-27(13-15-28)17-6-2-1-3-7-17/h1-11H,12-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTNSJCGNMFYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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